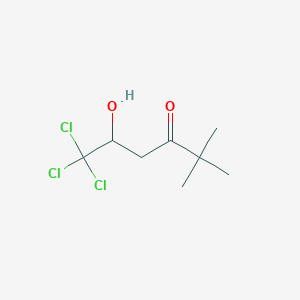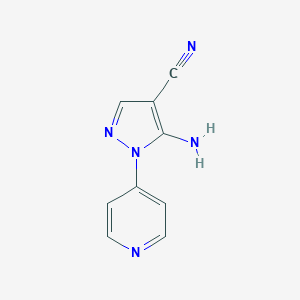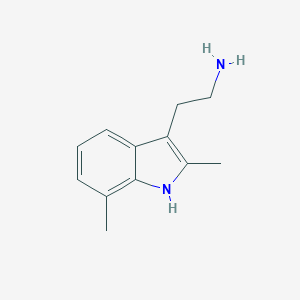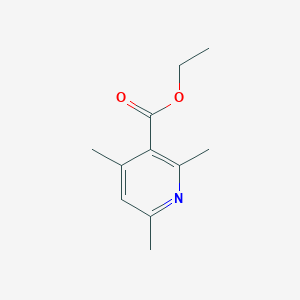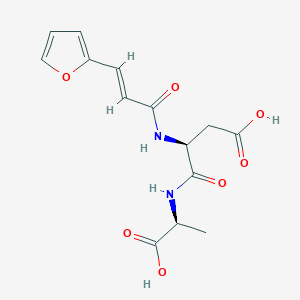
N,N-di(butan-2-yl)-2,6-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-di(butan-2-yl)-2,6-dichlorobenzamide, also known as butachlor, is a herbicide widely used in agriculture to control weeds in rice paddies. It belongs to the chloroacetanilide family of herbicides and has been in use since the 1970s. Butachlor is known for its high efficacy against a broad spectrum of weeds and its low toxicity to mammals. In
作用機序
Butachlor works by inhibiting the synthesis of fatty acids in plants, which leads to the death of the target weeds. It is absorbed by the roots and translocated to the leaves, where it inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. This results in the accumulation of toxic intermediates that damage the plant cells and eventually lead to death.
生化学的および生理学的効果
Butachlor can have both beneficial and harmful effects on non-target organisms. It has been shown to enhance the growth of beneficial microorganisms in the soil, which can improve soil fertility and plant growth. However, it can also have negative effects on aquatic organisms, such as fish and amphibians, if it leaches into nearby waterways. Butachlor can also have toxic effects on mammals if ingested in large quantities.
実験室実験の利点と制限
Butachlor is a widely used herbicide in agriculture, which makes it a useful tool for studying the effects of herbicides on plants and ecosystems. It is also relatively easy to synthesize and has a well-established mechanism of action, which makes it a good candidate for biochemical and physiological studies. However, its toxicity to mammals and potential impact on the environment should be taken into consideration when designing experiments.
将来の方向性
There are several areas of N,N-di(butan-2-yl)-2,6-dichlorobenzamide research that could be explored in the future. One area is the development of more environmentally friendly herbicides that have similar efficacy to N,N-di(butan-2-yl)-2,6-dichlorobenzamide but are less toxic to non-target organisms. Another area is the study of the long-term effects of N,N-di(butan-2-yl)-2,6-dichlorobenzamide on soil health and plant growth. Additionally, the potential impact of N,N-di(butan-2-yl)-2,6-dichlorobenzamide on human health should be further investigated to ensure its safe use in agriculture.
合成法
Butachlor can be synthesized by reacting 2,6-dichlorobenzamide with butyraldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established and has been optimized for large-scale production.
科学的研究の応用
Butachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. It is commonly used in rice paddies, which are important ecosystems that support a diverse range of plant and animal species. Research has shown that N,N-di(butan-2-yl)-2,6-dichlorobenzamide can have both positive and negative effects on the environment, depending on the application method and dosage.
特性
CAS番号 |
27891-14-1 |
|---|---|
製品名 |
N,N-di(butan-2-yl)-2,6-dichlorobenzamide |
分子式 |
C15H21Cl2NO |
分子量 |
302.2 g/mol |
IUPAC名 |
N,N-di(butan-2-yl)-2,6-dichlorobenzamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)14-12(16)8-7-9-13(14)17/h7-11H,5-6H2,1-4H3 |
InChIキー |
ACZAVKVQOOZHDY-UHFFFAOYSA-N |
SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |
正規SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




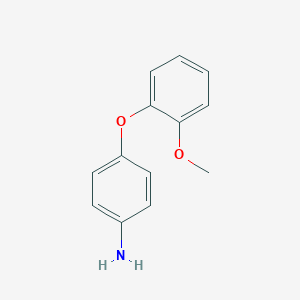
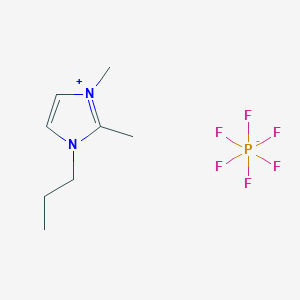
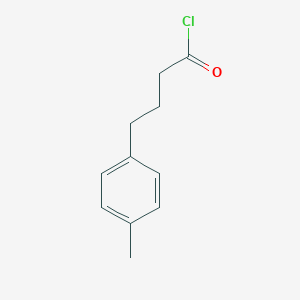
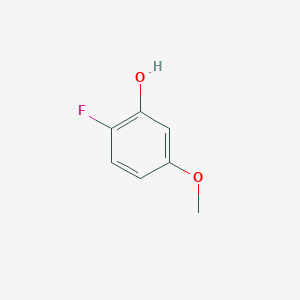
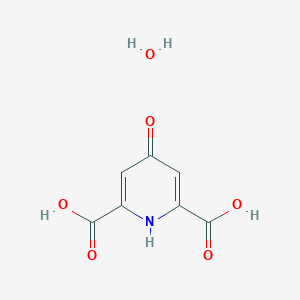
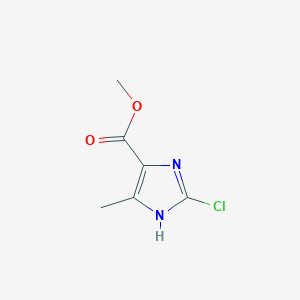

![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)
